Cereulide is primarily produced by Bacillus cereus strains, particularly those associated with foodborne illnesses. These bacteria can thrive in a range of environments, including soil and various food products, making them a common concern in food safety. The toxin can be extracted from contaminated foods, such as rice and pasta, which are often implicated in emetic-type food poisoning outbreaks.
Cereulide belongs to the class of compounds known as ionophores due to its ability to transport ions across lipid membranes. It is structurally related to valinomycin, another well-known ionophore. The chemical structure of cereulide contributes to its biological activity and toxicity.
The synthesis of cereulide has been refined over the years, with recent studies reporting improved yields and purity. A notable synthesis route involves a series of steps that include the assembly of amino acid precursors into a cyclic structure.
Cereulide has a complex cyclic structure characterized by alternating ester and amide linkages. Its molecular formula is , and it has a molecular weight of approximately 299.39 g/mol.
The compound's structure can be represented as follows:
Mass spectrometry data indicate that cereulide typically forms ammonium adducts during analysis, which aids in its detection .
Cereulide exhibits ionophoric activity, facilitating the transport of potassium ions across cellular membranes. This property underlies its mechanism of action as a toxin.
In biological systems, cereulide can disrupt cellular ion homeostasis by forming complexes with potassium ions, leading to cellular depolarization and subsequent toxic effects on target cells such as neurons and gastrointestinal cells .
Cereulide's mechanism involves its ability to form pores in cell membranes, allowing the uncontrolled influx or efflux of ions. This disruption can lead to cell death or dysfunction.
Studies have shown that cereulide can induce apoptosis in cultured cells through mitochondrial damage and calcium overload . The specific interactions at the cellular level contribute significantly to its emetic effects.
Relevant analyses indicate that cereulide retains its toxic properties even after exposure to high temperatures commonly used in cooking .
Cereulide is primarily studied for its implications in food safety and toxicology. Its detection is crucial in assessing the safety of food products, particularly those associated with Bacillus cereus. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed for quantifying cereulide levels in food samples, enabling effective monitoring and risk assessment .
In addition to food safety applications, cereulide serves as a model compound for studying ionophore mechanisms and their biological effects, contributing to broader research in pharmacology and toxicology.
Cereulide-producing Bacillus cereus is a major global cause of foodborne emetic intoxications, characterized by rapid-onset nausea and vomiting (0.5–5 hours post-ingestion). Epidemiological data from the European Food Safety Authority (EFSA) indicates that B. cereus toxins account for 16–20% of all bacterial toxin-mediated food poisoning outbreaks, with 220–291 annual outbreaks reported across EU member states during 2011–2015 [1]. In the United States, toxins from B. cereus contribute to over one million annual foodborne illnesses [1]. France identifies B. cereus as the second most common bacterial cause of food poisoning after Staphylococcus aureus [1].
Food matrices serve as critical vehicles for transmission:
Table 1: Prevalence of Emetic B. cereus and Cereulide in Food Matrices
Food Matrix | Prevalence of Emetic Strains | Cereulide Detection Range | Relative Risk Level |
---|---|---|---|
Rice/Pasta | 42% | ≤37 µg/g [6] | High |
Dairy Products | 4.8% | ≤0.89 µg/g [5] | Intermediate |
Ready-to-Eat Meals | 11% | ≤8.5 µg/g [1] | High |
Herbs/Spices | 1.7% | ≤0.25 µg/g [1] | Low |
Outbreaks correlate strongly with temperature abuse during food storage. Cereulide formation initiates at 10–12°C, but optimal production occurs at 24–30°C [7] [8]. Cereal-based foods support toxin synthesis most efficiently, producing detectable cereulide 40% faster than dairy or meat matrices under identical conditions [8].
Cereulide (C~57~H~96~N~8~O~18~; MW 1.2 kDa) is a cyclic dodecadepsipeptide with the structure [D-O-Leu–D-Ala–L-O-Val–L-Val]~3~ [3] [9]. Its ring-shaped architecture resembles the potassium ionophore valinomycin, enabling high-affinity K+ binding [9]. The molecule’s hydrophobic exterior and polar interior cavity facilitate ion transport across mitochondrial membranes [9].
Table 2: Key Physicochemical Properties of Cereulide
Property | Value/Characteristic | Functional Implication |
---|---|---|
Molecular Weight | 1,172 Da [9] | Permeates biological membranes |
Solubility | Lipophilic (log P = 8.2) [9] | Accumulates in fatty matrices |
Ionophore Specificity | K⁺ > Na⁺ [9] | Disrupts mitochondrial membrane potential |
Structural Variants | 18+ isoforms (e.g., isocereulide A) [6] | Varying cytotoxicity (0.5–10× cereulide) |
Biosynthesis occurs via a non-ribosomal peptide synthetase (CesNRPS) encoded by the 24-kb ces gene cluster (cesHPTABCD) on the pCER270 megaplasmid [6] [9]. This enzyme complex incorporates non-proteinogenic D-amino acids and hydroxy acids, generating structural diversity. Isoforms such as isocereulide A exhibit 8–10-fold higher cytotoxicity than native cereulide in HEp-2 cell assays [6] [7]. In foodborne outbreaks, cereulide isoforms constitute 4–8.5% of total toxin mass but contribute up to 40% of total cytotoxicity due to synergistic effects [6].
Cereulide’s exceptional stability undermines conventional food safety interventions:
Thermal Resistance: Cereulide withstands autoclaving at 121°C for 90 minutes, frying (150–180°C), and microwave heating [1] [2]. Studies confirm <5% degradation after 30 minutes at 150°C in oil matrices [2]. This stability arises from its non-proteinaceous depsipeptide structure, lacking hydrolysis-susceptible peptide bonds [9].
pH Tolerance: Cereulide remains stable across pH 2–11 [1] [5]. Acidic conditions (e.g., gastric pH 1.5–3.5) do not degrade the toxin, enabling full bioavailability post-ingestion [3].
Proteolytic Inertia: Pepsin, trypsin, and chymotrypsin fail to hydrolyze cereulide due to its D-amino acid content and cyclic topology [3] [9]. In simulated intestinal fluid, >95% of cereulide remains intact after 24 hours [9].
Table 3: Cereulide Stability Under Food Processing Conditions
Stress Factor | Conditions Tested | Residual Toxicity | Mechanism of Resistance |
---|---|---|---|
Heat Treatment | 121°C, 90 min [2] | 100% | Non-proteinaceous structure |
Acid Exposure (pH) | pH 2.0 for 24 h [1] | 100% | Lack of acid-labile bonds |
Alkaline Exposure | pH 11.0 for 24 h [5] | >95% | Hydrolytic stability |
Proteolytic Enzymes | Pepsin/trypsin, 37°C, 24 h [9] | >95% | D-amino acids prevent cleavage |
This resilience complicates risk mitigation. Filtration removes spores but not cereulide due to its low molecular weight (1.2 kDa) [6]. Bactofugation eliminates >90% of bacterial cells yet retains cereulide in dairy products [6]. Consequently, prevention strategies prioritize inhibiting bacterial growth in risk matrices (e.g., rapid cooling of cooked rice) rather than post-formation toxin destruction [1] [8].
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